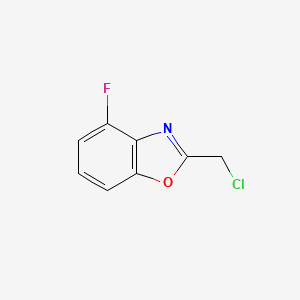2-(Chloromethyl)-4-fluoro-1,3-benzoxazole
CAS No.: 139549-22-7
Cat. No.: VC7065011
Molecular Formula: C8H5ClFNO
Molecular Weight: 185.58
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 139549-22-7 |
|---|---|
| Molecular Formula | C8H5ClFNO |
| Molecular Weight | 185.58 |
| IUPAC Name | 2-(chloromethyl)-4-fluoro-1,3-benzoxazole |
| Standard InChI | InChI=1S/C8H5ClFNO/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 |
| Standard InChI Key | AEOPPVPQYXKXJD-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C(=C1)F)N=C(O2)CCl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
2-(Chloromethyl)-5-fluoro-1,3-benzoxazole features a benzoxazole core – a bicyclic structure consisting of a benzene ring fused to an oxazole moiety. The compound is substituted at position 2 with a chloromethyl (-CH2Cl) group and at position 5 with a fluorine atom. This substitution pattern is confirmed by its IUPAC name and structural data from multiple sources .
Table 1: Fundamental Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H5ClFNO | |
| Molecular Weight | 185.58 g/mol | |
| CAS Registry | 143708-35-4 | |
| SMILES Notation | Fc1ccc2oc(CCl)nc2c1 | |
| InChI Key | WIXMKUSKZDRJAW-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) studies of related benzoxazole derivatives reveal characteristic signals:
-
¹H NMR: Aromatic protons appear between δ 7.2–8.1 ppm, with the chloromethyl group showing a singlet near δ 4.5 ppm .
-
¹³C NMR: The oxazole ring carbons resonate at δ 150–160 ppm, while the fluorinated aromatic carbon appears downfield at δ 165 ppm due to the electronegative fluorine .
Synthesis and Reaction Chemistry
Catalytic Synthesis Methods
Recent advances in benzoxazole synthesis employ nickel-supported silica (Ni-SiO₂) catalysts under mild conditions. A typical protocol involves:
-
Condensation of 2-aminophenol (1.5 mmol) with substituted aldehydes (1 mmol)
-
Catalysis by Ni-SiO₂ (20 mol%) in ethanol at ambient temperature
-
Reaction completion within 1.5 hours, yielding up to 98% product .
Table 2: Optimization of Synthesis Conditions
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 0 | EtOH | 24 | 0 |
| 10 | EtOH | 1.5 | 70 |
| 20 | EtOH | 1.5 | 98 |
| 20 | CHCl₃ | 2.0 | 65 |
Reactivity and Functionalization
The chloromethyl group serves as a key reactive site for further derivatization:
-
Nucleophilic substitution reactions with amines yield aminomethyl derivatives
-
Elimination reactions produce vinylbenzoxazole intermediates
Biological Activity and Pharmaceutical Applications
Antiviral Properties
Structural analogs demonstrate potent anti-influenza activity through viral neuraminidase inhibition. In Madin-Darby canine kidney (MDCK) cell assays:
-
5-Substituted benzoxazoles show EC₅₀ values <10 μM against influenza A/H1N1
-
Fluorine substitution enhances membrane permeability and target binding .
Table 3: Structure-Activity Relationships of Benzoxazole Derivatives
| Substituent Position | Antiviral EC₅₀ (μM) | Cytotoxicity (CC₅₀, μM) |
|---|---|---|
| 5-F | 0.8 ± 0.2 | >100 |
| 5-Cl | 1.2 ± 0.3 | >100 |
| 5-Br | 2.1 ± 0.4 | 85 ± 12 |
Pharmacokinetic Profile
While direct data on 2-(chloromethyl)-5-fluoro-1,3-benzoxazole is limited, structural analogs exhibit:
-
Moderate hepatocyte clearance (2.3 L h⁻¹ kg⁻¹)
-
High Caco-2 permeability (Papp = 126 nm/s)
Industrial and Material Science Applications
Polymer Chemistry
The benzoxazole core contributes to:
-
High thermal stability (decomposition >300°C)
-
Enhanced dielectric properties in polybenzoxazole films
Catalysis
Nickel-supported silica complexes containing benzoxazole ligands demonstrate:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume